molecular formula C29H23NO B4862592 5-(3-phenoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine

5-(3-phenoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine

Cat. No.: B4862592
M. Wt: 401.5 g/mol
InChI Key: WCZGGYYPFPUKQN-UHFFFAOYSA-N
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Description

5-(3-phenoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine is a complex organic compound that belongs to the class of phenanthridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties. The structure of this compound includes a phenoxyphenyl group attached to a tetrahydrobenzo[a]phenanthridine core, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-phenoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine can be achieved through various synthetic routes. One common method involves the cyclization of biaryl precursors under specific conditions. For example, the reaction of 2-isocyanobiaryls with hydrazines can lead to the formation of phenanthridine derivatives . Another approach involves the use of photocatalytic reactions, where visible-light Ir photocatalysis is employed to achieve regioselective synthesis of phenanthridine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-phenoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenanthridinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrophenanthridine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxyphenyl group, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Phenanthridinone derivatives.

    Reduction: Dihydrophenanthridine derivatives.

    Substitution: Various substituted phenanthridine derivatives depending on the reagents used.

Scientific Research Applications

5-(3-phenoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Phenanthridine: A simpler analog with similar DNA-binding properties.

    Dihydrophenanthridine: A reduced form with different biological activities.

    Phenanthridinone: An oxidized form with distinct chemical properties.

Uniqueness

5-(3-phenoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine is unique due to its specific substitution pattern and the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties compared to other phenanthridine derivatives .

Properties

IUPAC Name

5-(3-phenoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23NO/c1-2-11-22(12-3-1)31-23-13-8-10-21(19-23)29-26-16-7-6-15-25(26)28-24-14-5-4-9-20(24)17-18-27(28)30-29/h1-5,8-14,17-19H,6-7,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZGGYYPFPUKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=CC4=CC=CC=C43)N=C2C5=CC(=CC=C5)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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